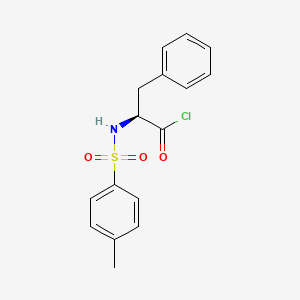

Tosyl-L-phenylalanyl Chloride

Overview

Description

Tosyl-L-phenylalanyl Chloride (TPC) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the family of compounds known as tosylates, which are derivatives of toluene sulfonate esters. TPC is a colorless, crystalline solid that has a melting point of 140°C and a boiling point of 253°C. It is soluble in water, alcohol, and other organic solvents.

Scientific Research Applications

Protein Synthesis Inhibition

Tosyl-L-phenylalanyl chloromethane, a derivative of Tosyl-L-phenylalanyl chloride, has been identified as an irreversible inhibitor of protein synthesis in cell-free systems derived from Escherichia coli. It specifically affects the elongation factor T, resulting in the loss of its ability to stimulate the binding of aminoacyl-tRNA to ribosomes, which is crucial for protein synthesis (Sedláček, Jonák, & Rychlík, 1971).

Impact on Cell Growth

Research has shown that tosyl-phenylalanyl-chloromethyl ketone, closely related to Tosyl-L-phenylalanyl chloride, impacts the growth and morphology of both normal and polyoma transformed baby hamster kidney cells in culture. Its growth inhibitory effects were observed at concentrations above 1 μM (McIlhinney & Hogan, 1974).

Synthesis Applications

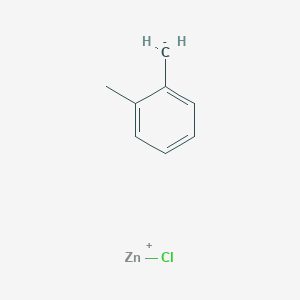

Tosyl chloride, including derivatives like Tosyl-L-phenylalanyl chloride, plays a critical role in Suzuki Cross-Coupling reactions for labeling methyl groups onto aryl halides. Such reactions are vital for the synthesis of complex organic compounds, including those with pharmaceutical applications (Braun, Dean, & Melillo, 1999).

Enzyme Modification

Tosyl-lysyl chloromethane, another derivative, has been used to study its effect on the glucocorticoid-receptor complex in rat liver cytosol. It significantly blocks nuclear binding of the glucocorticoid-receptor complex, suggesting its potential in modulating the properties of this complex (Hubbard, Barrett, & Kalimi, 1984).

Chemical Reactions in Organic Synthesis

Tosyl derivatives, including Tosyl-L-phenylalanyl chloride, are used in Pd-catalyzed C3-selective arylation of pyridines, indicating their role in facilitating specific organic synthesis reactions (Dai et al., 2013).

Safety and Hazards

properties

IUPAC Name |

(2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3S/c1-12-7-9-14(10-8-12)22(20,21)18-15(16(17)19)11-13-5-3-2-4-6-13/h2-10,15,18H,11H2,1H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISOIDIHUAPEON-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427087 | |

| Record name | Tosyl-L-phenylalanyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tosyl-L-phenylalanyl Chloride | |

CAS RN |

29739-88-6 | |

| Record name | Tosyl-L-phenylalanyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(p-Toluenesulfonyl)-L-phenylalanyl Chloride [Optical Resolving Reagent for Alcohols] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

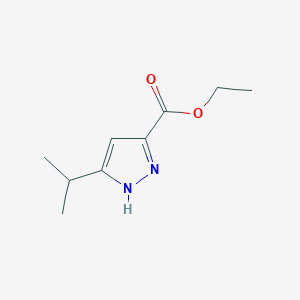

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

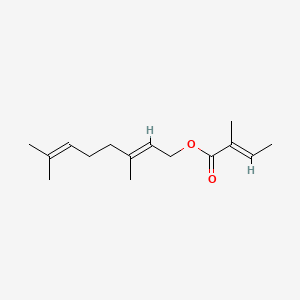

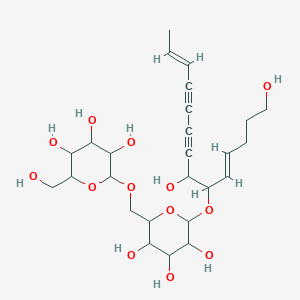

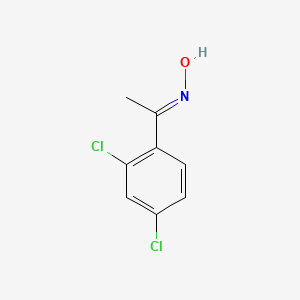

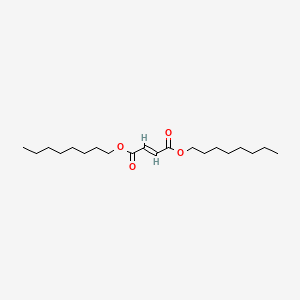

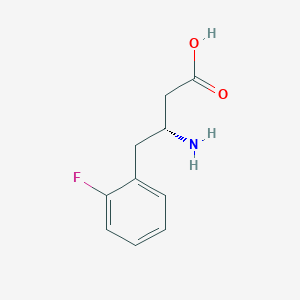

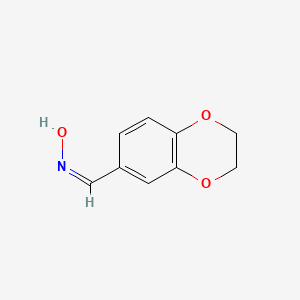

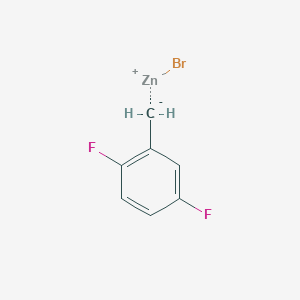

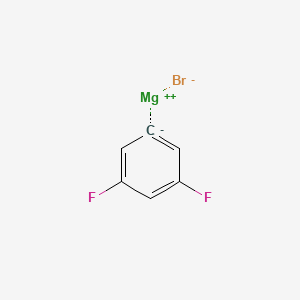

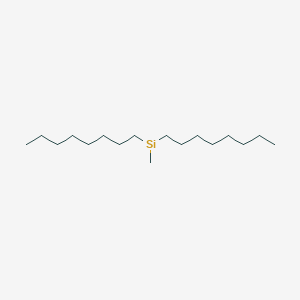

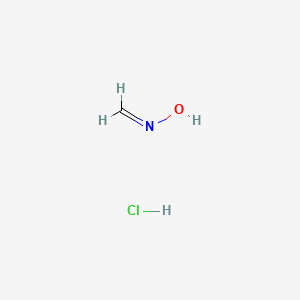

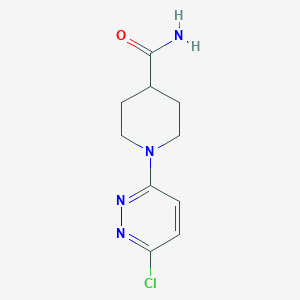

Feasible Synthetic Routes

Q & A

Q1: Why is N-(p-Toluenesulfonyl)-L-phenylalanyl Chloride used in D2HG analysis?

A1: D2HG, an oncometabolite, is challenging to analyze directly using standard techniques like HPLC due to its high polarity and poor retention on common chromatographic columns. N-(p-Toluenesulfonyl)-L-phenylalanyl Chloride is used as a derivatizing agent. [] This means it reacts with D2HG to form a less polar, more easily detectable derivative. This derivative is then amenable to separation and analysis by HPLC followed by mass spectrometry, enabling accurate quantification of D2HG levels in biological samples. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.